Methyl 3H-Benzo[e]indazole-1-carboxylate
Description
Methyl 3H-Benzo[e]indazole-1-carboxylate is a heterocyclic compound featuring a fused benzoindazole core with a methyl ester group at the 1-position. These compounds are synthesized via nucleophilic substitution or esterification reactions, often involving acyl chlorides or benzyl halides . The benzo[e]indazole scaffold likely confers enhanced aromatic stacking and metabolic stability compared to simpler indazole systems.
Structure
2D Structure
Properties
Molecular Formula |
C13H10N2O2 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 3H-benzo[e]indazole-1-carboxylate |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)12-11-9-5-3-2-4-8(9)6-7-10(11)14-15-12/h2-7H,1H3,(H,14,15) |
InChI Key |
ZJXOFYDZKLJERD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC2=C1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Approaches
Cyclization reactions are central to constructing the indazole core. A silver(I)-mediated intramolecular oxidative C–H amination, developed by Liu et al., enables efficient indazole formation from α-ketoester-derived hydrazones. This method employs AgNTf₂ and Cu(OAc)₂ in 1,2-dichloroethane at 80°C, achieving yields up to 85% for analogous indazoles (Table 1). The mechanism involves outer-sphere electron transfer, generating a nitrogen-centered radical that facilitates C–N bond formation.
Table 1: Cyclization Conditions for Indazole Derivatives
| Precursor | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| α-Ketoester hydrazones | AgNTf₂, Cu(OAc)₂ | 80 | 72–85 |
| Arylhydrazones | AgNO₃, K₂S₂O₈ | 100 | 68 |
Esterification and Protecting Group Chemistry
The methyl ester is typically introduced via Fischer esterification or alkylation. For example, saponification of ethyl 3H-benzo[e]indazole-1-carboxylate with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol/water (1:1:1) at 50°C yields the carboxylic acid, which is subsequently esterified using methanol and sulfuric acid. This two-step process achieves an 85.6% yield for the methyl ester (Scheme 1).
Scheme 1: Esterification Protocol
- Saponification :
$$ \text{R-COOEt} + \text{LiOH} \rightarrow \text{R-COOH} + \text{LiOEt} $$ - Esterification :
$$ \text{R-COOH} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{R-COOCH₃} + \text{H₂O} $$
Detailed Preparation Methods
Silver-Mediated Cyclization (Method A)
Procedure :
- Hydrazone Preparation : React α-ketoester with hydrazine hydrate in ethanol at reflux (4 h).
- Cyclization : Treat hydrazone (0.3 mmol) with AgNTf₂ (0.6 mmol) and Cu(OAc)₂ (0.15 mmol) in 1,2-dichloroethane at 80°C for 24 h.
- Workup : Concentrate under vacuum, purify via column chromatography (hexane/ethyl acetate).
Outcome :
Alkylation of Indazole Carboxylic Acids (Method B)
Procedure :
- Deprotonation : Treat 3H-benzo[e]indazole-1-carboxylic acid (1.0 equiv) with NaH (1.1 equiv) in THF at 0°C.
- Methylation : Add methyl iodide (1.2 equiv), stir at room temperature overnight.
- Purification : Extract with ethyl acetate, concentrate, and chromatograph (silica gel, hexane/ethyl acetate).
Outcome :
- Yield: 90% for methyl 1H-indazole-6-carboxylate analogs.
- Advantages: Scalable and uses inexpensive reagents.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Role of Copper Co-Catalysts
Copper(II) acetate aids deprotonation in cyclization reactions, enhancing reaction rates by facilitating electron transfer.
Comparative Analysis of Methodologies
Table 2: Method Comparison
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| A | 72–85 | High | Moderate |
| B | 85–90 | Low | High |
Method A is preferable for complex substrates, while Method B excels in large-scale synthesis due to lower reagent costs.
Applications and Derivative Synthesis
This compound serves as a precursor for prodrugs and kinase inhibitors. For instance, patent CN107011266A discloses its use in synthesizing trimethoxy-substituted benzoindazole analogs with antitumor activity. Functionalization at position 3 via Suzuki coupling or nucleophilic substitution further diversifies its applications.
Chemical Reactions Analysis
Functionalization at the Ester Group
The methyl carboxylate moiety undergoes hydrolysis, transesterification, and nucleophilic substitution:
-
Hydrolysis : Treatment with NaOH/MeOH converts the ester to a carboxylic acid derivative (e.g., 3H-benzo[e]indazole-1-carboxylic acid ) .
-
Transesterification : Reaction with ethanol/H₂SO₄ yields ethyl esters .
Notable Example :
Methyl 5-methoxy-3H-benzo[e]indazole-1-carboxylate reacts with thiophenol in DMF/K₂CO₃ to form the corresponding thioester (85% yield) .
Electrophilic Substitution on the Indazole Core
The benzo[e]indazole system undergoes regioselective electrophilic substitutions:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 6 (72% yield) .
-
Sulfonation : SO₃/H₂SO₄ sulfonates position 4, yielding water-soluble derivatives .
Table 2: Substituent Effects on Reactivity
| Substituent (Position) | Reaction | Major Product | Yield (%) |
|---|---|---|---|
| 5-OMe | Nitration | 6-Nitro-5-methoxy derivative | 72 |
| 5-CO₂Me | Sulfonation | 4-Sulfo-5-carbomethoxy | 68 |
Oxidation and Reduction Reactions
-
Oxidation : The methylthio group at position 8 is oxidized to methylsulfonyl using m-CPBA (58–75% yield) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indazole ring to a dihydroindazole, altering fluorescence properties .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki–Miyaura couplings enable aryl/heteroaryl introductions:
-
Reaction of 8-bromo-3H-benzo[e]indazole-1-carboxylate with phenylboronic acid forms biaryl derivatives (Table 3) .
Table 3: Cross-Coupling Efficiency
| Halide Position | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| 8-Bromo | Phenyl | Pd(PPh₃)₄ | 81 |
| 8-Bromo | 4-Methoxyphenyl | Pd(PPh₃)₄ | 76 |
Metabolic Transformations
In vitro studies reveal phase I metabolites via:
Scientific Research Applications
There appears to be no information available regarding the applications of "Methyl 3H-Benzo[e]indazole-1-carboxylate." However, information is available for the compounds "Ethyl 3H-Benzo[e]indazole-1-carboxylate" and "Methyl 3H-benzo[e]indole-2-carboxylate."
Ethyl 3H-Benzo[e]indazole-1-carboxylate
Ethyl 3H-Benzo[e]indazole-1-carboxylate is a heterocyclic compound in the indazole family, featuring a benzo ring fused with an indazole moiety and an ethyl ester functional group at the carboxylate position. It has potential biological activities and applications in medicinal chemistry.
Potential applications:
- Pharmaceuticals: It is explored as a lead compound for developing new drugs targeting cancer.
- Medicinal Chemistry: Due to its unique structural features, it can be used to synthesize novel compounds with tailored properties for specific therapeutic uses.
Methyl 3H-benzo[e]indole-2-carboxylate
Methyl 3H-benzo[e]indole-2-carboxylate, characterized by a bicyclic structure comprising a benzene ring fused to a nitrogen-containing pyrrole ring, is significant in medicinal chemistry due to its potential therapeutic properties against various diseases, including cancer and infectious diseases.
Scientific Research Applications:
- Biochemical Analysis: It plays a crucial role in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules, influencing their activity and function. Indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation.
- Cellular Effects: This compound exerts significant effects on various types of cells and cellular processes and can modulate the activity of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
- Molecular Mechanism: The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling.
- Metabolic Pathways: This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities.
Biological Activity and Target Interactions:
- Enzyme Inhibition: It has been shown to inhibit enzymes that are crucial for cancer cell proliferation, thereby potentially reducing tumor growth.
- Cell Signaling Modulation: This compound can modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, which are vital for cell survival and proliferation.
Mechanism of Action
The mechanism of action of Methyl 3H-Benzo[e]indazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of kinases or other enzymes involved in signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 3H-Benzo[e]indazole-1-carboxylate and its analogs:
Key Observations:
Substituent Effects: Benzyloxy vs. Acyl vs. Alkyl Groups: Benzoyl or methoxybenzoyl groups at N1 (e.g., ) modulate electronic properties and binding affinity compared to alkyl chains.
Positional Isomerism :
- The placement of substituents (e.g., benzyloxy at C5 vs. C6) influences steric hindrance and intermolecular interactions, affecting crystallization and solubility .
Biological Activity :
- Dichlorobenzyl derivatives (e.g., ) are linked to anticancer applications, likely due to their ability to disrupt mitochondrial function.
- Methoxy-substituted analogs (e.g., ) exhibit improved aqueous solubility, making them preferable for in vivo studies.
Synthetic Routes :
- Most analogs are synthesized via acylation or alkylation of indazole precursors. For example, 1-benzoyl derivatives are prepared using benzoyl chlorides under Schotten-Baumann conditions , while dichlorobenzyl derivatives require nucleophilic substitution with 2,4-dichlorobenzyl halides .
Q & A
Q. What are the limitations of current synthetic methods for introducing diverse substituents to the indazole core?
- Methodological Answer :
- Regioselectivity challenges : Competing N1 vs. N2 alkylation requires directing groups (e.g., Boc protection) or transition-metal catalysis .
- Steric hindrance : Bulky substituents (e.g., tert-butyl) reduce yields in nucleophilic substitution; microwave irradiation mitigates this by enhancing reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
